

Application Notes and Protocols for Radiolabeling His-[D-2-ME-Trp]-Ala

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Compound of Interest

Compound Name: His-[D-2-ME-Trp]-Ala

Cat. No.: B1575575

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Introduction

His-[D-2-ME-Trp]-Ala is a tripeptide fragment of Hexarelin, a potent synthetic growth hormone secretagogue. Due to its peptidic nature and the presence of a histidine residue, this molecule is a candidate for radiolabeling, enabling its use in various research and preclinical applications, including receptor binding assays, in vitro and in vivo trafficking studies, and pharmacokinetic analyses. The histidine residue provides a versatile site for the incorporation of radionuclides, either through direct radioiodination of the imidazole ring or by chelation of radiometals.

These application notes provide detailed protocols for two common radiolabeling strategies for histidine-containing peptides: direct radioiodination and labeling with Technetium-99m. Additionally, quality control procedures and expected outcomes are presented.

Data Presentation: Radiolabeling Parameters and Expected Outcomes

The following tables summarize the key quantitative data and expected outcomes for the radiolabeling of **His-[D-2-ME-Trp]-Ala**. These values are based on typical results for similar histidine-containing peptides and should be optimized for this specific molecule.

Table 1: Radioiodination of **His-[D-2-ME-Trp]-Ala**

Parameter	Expected Value/Range	Method of Analysis
Radiochemical Yield	60-80%	Radio-TLC / Radio-HPLC
Radiochemical Purity	>95% (after purification)	Radio-TLC / Radio-HPLC
Specific Activity	>10 Ci/mmol	Calculation based on radioactivity and peptide amount
Stability (in PBS, 4°C)	>90% after 24 hours	Radio-TLC / Radio-HPLC

Table 2: ^{99m}Tc-Labeling of His-tagged **His-[D-2-ME-Trp]-Ala**

Parameter	Expected Value/Range	Method of Analysis
Radiochemical Yield	>90%	Radio-TLC / Radio-HPLC
Radiochemical Purity	>95% (after purification)	Radio-TLC / Radio-HPLC
Specific Activity	50-150 mCi/mg	Calculation based on radioactivity and peptide amount
Stability (in serum, 37°C)	>90% after 6 hours	Radio-TLC / Radio-HPLC

Experimental Protocols

Protocol 1: Direct Radioiodination using the Chloramine-T Method

This protocol describes the direct labeling of the histidine residue of **His-[D-2-ME-Trp]-Ala** with Iodine-125 (¹²⁵I). The reaction is driven by the oxidizing agent Chloramine-T.

Materials:

- **His-[D-2-ME-Trp]-Ala** peptide
- Sodium Iodide ([¹²⁵I]NaI)

- Phosphate Buffer (0.25 M, pH 7.5 and pH 8.5)
- Chloramine-T solution (1 mg/mL in Phosphate Buffer, pH 7.5)
- Sodium Metabisulfite solution (2 mg/mL in Phosphate Buffer, pH 7.5)
- Bovine Serum Albumin (BSA) solution (10 mg/mL in Phosphate Buffer, pH 7.5)
- Purification: C18 Sep-Pak cartridge or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
- Radio-TLC system

Procedure:

- Peptide Preparation: Dissolve 10 µg of **His-[D-2-ME-Trp]-Ala** in 25 µL of 0.25 M Phosphate Buffer, pH 8.5. The slightly alkaline pH favors the iodination of the histidine residue.[\[1\]](#)
- Reaction Setup: In a shielded vial, add the peptide solution.
- Addition of Radioiodine: Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the vial.
- Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution to initiate the iodination reaction. Gently mix for 60-90 seconds at room temperature.
- Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the excess Chloramine-T.
- Addition of Carrier: Add 100 µL of BSA solution to reduce non-specific binding of the radiolabeled peptide to surfaces.
- Purification:
 - Solid-Phase Extraction (SPE): Condition a C18 Sep-Pak cartridge with ethanol followed by water. Load the reaction mixture onto the cartridge. Wash with water to remove unreacted [¹²⁵I]NaI. Elute the [¹²⁵I]**His-[D-2-ME-Trp]-Ala** with an ethanol/water mixture.

- RP-HPLC (for higher purity): Purify the reaction mixture using a C18 column on an RP-HPLC system.[2] Use a gradient of Solvent A and Solvent B to separate the radiolabeled peptide from unlabeled peptide and other reactants. Monitor the elution with a UV detector (220 nm and 280 nm) and a radioactivity detector.
- Quality Control:
 - Determine the radiochemical purity and yield using a radio-TLC system with an appropriate mobile phase.
 - Confirm the identity of the purified product using radio-HPLC.

Protocol 2: Labeling with Technetium-99m via a His-tag

This protocol is designed for a version of the peptide that has been synthesized with a hexahistidine (His6) tag. The fac-[^{99m}Tc(CO)₃(H₂O)₃]⁺ core readily labels the His-tag under mild conditions.[3]

Materials:

- His-tagged **His-[D-2-ME-Trp]-Ala** peptide
- IsoLink® kit or similar for the preparation of [^{99m}Tc(CO)₃(H₂O)₃]⁺
- Sodium Pertechnetate ([^{99m}Tc]NaTcO₄) from a ⁹⁹Mo/^{99m}Tc generator
- Phosphate Buffered Saline (PBS), pH 7.4
- Purification: PD-10 desalting column or RP-HPLC system
- Radio-TLC system

Procedure:

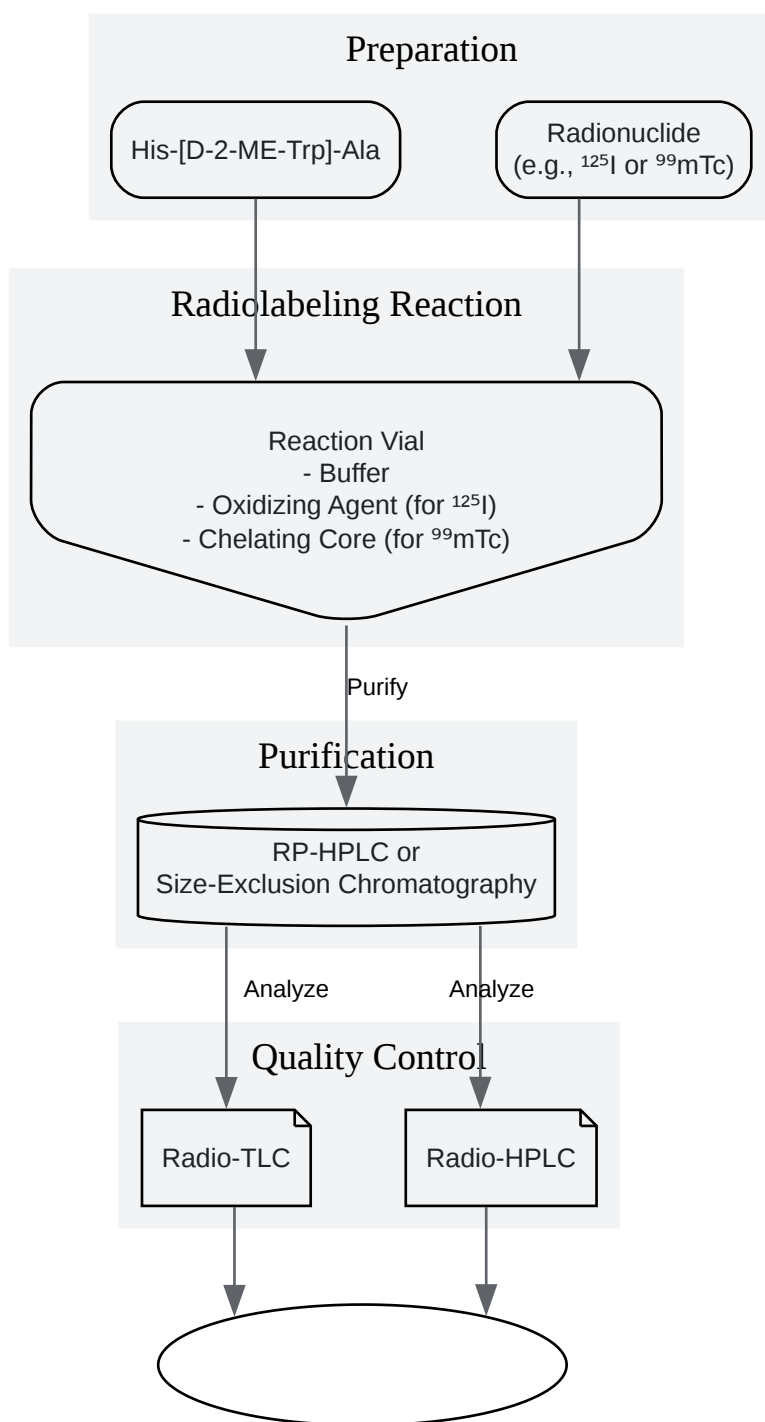
- Preparation of the ^{99m}Tc-Tricarbonyl Core:
 - Prepare the fac-[^{99m}Tc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions (e.g., using an IsoLink® kit).[4] This typically involves heating a solution of

$[^{99m}\text{Tc}]\text{NaTcO}_4$ with a source of carbon monoxide and a reducing agent.

- Neutralize the resulting solution to pH 7.0-7.4.
- Peptide Preparation: Dissolve 20-50 μg of the His-tagged peptide in 100 μL of PBS (pH 7.4).
- Labeling Reaction:
 - Add 10-20 mCi (370-740 MBq) of the prepared $[^{99m}\text{Tc}(\text{CO})_3(\text{H}_2\text{O})_3]^+$ solution to the peptide solution.
 - Incubate the reaction mixture at 37°C for 30-60 minutes.[\[5\]](#)
- Purification:
 - Size-Exclusion Chromatography: Purify the labeled peptide using a PD-10 desalting column, eluting with PBS. The radiolabeled peptide will elute in the initial fractions, separated from smaller impurities.
 - RP-HPLC: For higher specific activity and purity, use an RP-HPLC system as described in Protocol 1.
- Quality Control:
 - Assess the radiochemical purity by radio-TLC.
 - Confirm the radiochemical identity and purity using radio-HPLC.

Visualizations

Experimental Workflow for Radiolabeling

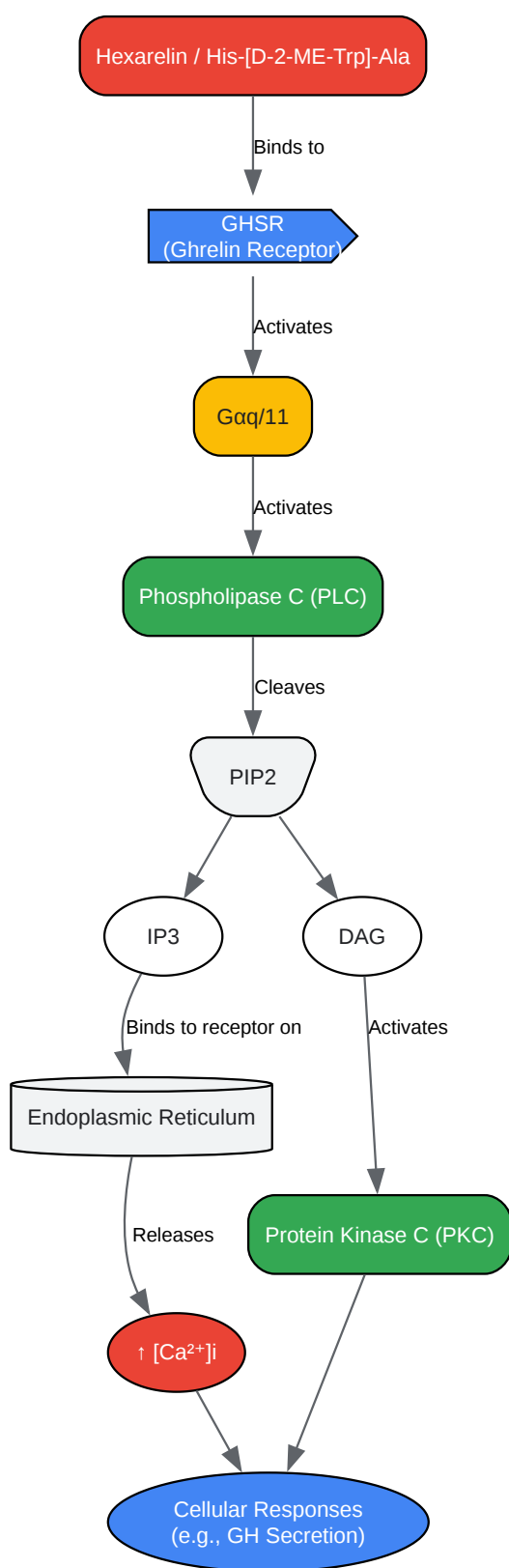


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Caption: General workflow for the radiolabeling of **His-[D-2-ME-Trp]-Ala**.

Signaling Pathway of the Growth Hormone Secretagogue Receptor (GHSR)

His-[D-2-ME-Trp]-Ala is a fragment of Hexarelin, which acts on the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. The primary signaling cascade initiated by GHSR activation is through the Gq/11 protein pathway.



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Caption: GHSR signaling cascade initiated by ligand binding.

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